N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the 1,2-dihydro-1,8-naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Fluorobenzyl Groups: The next step involves the introduction of the benzyl and 2-fluorobenzyl groups. This can be accomplished through nucleophilic substitution reactions, where the naphthyridine core is reacted with benzyl halides or fluorobenzyl halides in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with phenethylamine and an appropriate coupling reagent, such as carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyl and fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Hydroxylated naphthyridine derivatives.
Substitution: Substituted benzyl or fluorobenzyl derivatives.
Scientific Research Applications
N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating central nervous system disorders, including epilepsy and depression.
Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of naphthyridine derivatives and their biological effects.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. One proposed mechanism is its binding to the GABA A receptor, which modulates inhibitory neurotransmission in the central nervous system . This interaction can lead to anxiolytic and anticonvulsant effects, similar to those observed with benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share a similar mechanism of action by targeting GABA A receptors.
Quinolinones: Structurally related compounds with potential CNS activity.
Triazole-Containing Hybrids: Compounds that combine triazole and naphthyridine moieties for enhanced biological activity.
Uniqueness
N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both benzyl and fluorobenzyl groups, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
N-benzyl-1-(2-fluorobenzyl)-2-oxo-N-phenethyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a naphthyridine core, which is known for its diverse biological activities. The presence of the fluorobenzyl and phenethyl groups may influence its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related naphthyridine derivatives have shown inhibition of various cancer cell lines.
A notable study involved the evaluation of naphthyridine derivatives against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay demonstrated that these compounds could reduce cell viability significantly. The IC50 values for these derivatives ranged from 10 to 25 µM, indicating potent anticancer activity .
The mechanism by which naphthyridine derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways involved in tumor growth. For example, some studies suggest that these compounds may inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, leading to reduced proliferation of cancer cells .
Anti-inflammatory Activity
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. Research shows that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which plays a crucial role in inflammation and pain signaling. This suggests potential therapeutic applications in treating inflammatory diseases .
Table 1: Biological Activities of Related Naphthyridine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-benzyl-2-oxo-N-(phenethyl)-naphthyridine | HT29 | 15 | EGFR inhibition |
N-benzyl-2-oxo-N-(phenethyl)-naphthyridine | DU145 | 20 | EGFR inhibition |
N-benzyl-N-(phenethyl)-naphthyridine | RAW 264.7 (macrophages) | 12 | COX-2 inhibition |
Table 2: Summary of Case Studies on Naphthyridine Derivatives
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of several naphthyridine derivatives, including our compound of interest. The results indicated that these compounds effectively inhibited cell proliferation in both colon and prostate cancer models. The authors concluded that further development could lead to promising anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of naphthyridine derivatives in an animal model of arthritis. The results revealed a significant reduction in inflammatory markers and joint swelling when treated with these compounds, suggesting their potential as therapeutic agents for inflammatory conditions .
Properties
IUPAC Name |
N-benzyl-1-[(2-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O2/c32-28-16-8-7-14-26(28)22-35-29-25(15-9-18-33-29)20-27(31(35)37)30(36)34(21-24-12-5-2-6-13-24)19-17-23-10-3-1-4-11-23/h1-16,18,20H,17,19,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQXZRXMUZIKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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